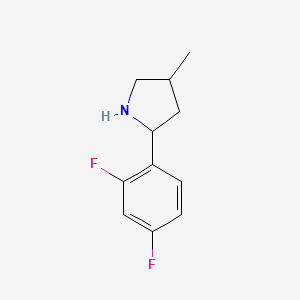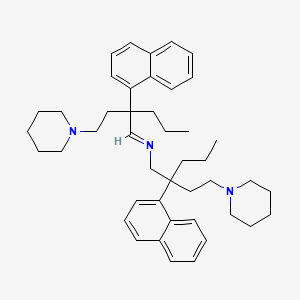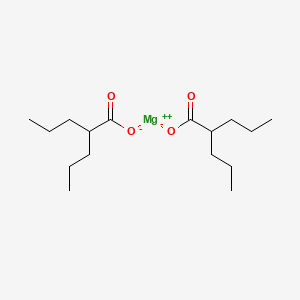
magnesium;2-propylpentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Magnesium 2-propylpentanoate can be synthesized by reacting valproic acid with magnesium carbonate or magnesium hydroxide. The reaction typically involves the following steps:
- Dissolving valproic acid in an appropriate solvent such as methanol.
- Adding magnesium carbonate or magnesium hydroxide to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Filtering the solution to remove any unreacted magnesium carbonate or hydroxide.
- Evaporating the solvent to obtain the crystalline product .
Industrial Production Methods: In industrial settings, the production of magnesium 2-propylpentanoate follows similar steps but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, filtering, and drying helps in achieving consistent product quality .
化学反応の分析
Types of Reactions: Magnesium 2-propylpentanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form magnesium 2-propylpentanoate oxide.
Reduction: It can be reduced to form magnesium 2-propylpentanoate hydride.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Magnesium 2-propylpentanoate oxide.
Reduction: Magnesium 2-propylpentanoate hydride.
Substitution: Halogenated derivatives such as magnesium 2-propylpentanoate chloride or bromide.
科学的研究の応用
Magnesium 2-propylpentanoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: It is primarily used as an anticonvulsant in the treatment of epilepsy.
作用機序
Magnesium 2-propylpentanoate exerts its effects by inhibiting the enzyme gamma-aminobutyric acid transaminase (GABAT), which leads to an increase in the levels of gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that helps to reduce neuronal excitability. By increasing GABA levels, magnesium 2-propylpentanoate helps to stabilize neuronal activity and prevent seizures .
類似化合物との比較
Sodium valproate: Another salt of valproic acid, commonly used as an anticonvulsant.
Calcium valproate: Similar to magnesium 2-propylpentanoate but with calcium as the cation.
Lithium valproate: Used in the treatment of bipolar disorder.
Comparison:
Magnesium 2-propylpentanoate vs. Sodium valproate: Both compounds are used as anticonvulsants, but magnesium 2-propylpentanoate may have a better side effect profile due to the presence of magnesium, which has additional neuroprotective effects.
Magnesium 2-propylpentanoate vs. Calcium valproate: Both compounds have similar uses, but the choice between them may depend on the specific needs of the patient, such as calcium or magnesium supplementation.
Magnesium 2-propylpentanoate vs. Lithium valproate: While both are used in the treatment of neurological disorders, lithium valproate is more commonly used for mood stabilization in bipolar disorder, whereas magnesium 2-propylpentanoate is primarily used for epilepsy.
特性
分子式 |
C16H30MgO4 |
|---|---|
分子量 |
310.71 g/mol |
IUPAC名 |
magnesium;2-propylpentanoate |
InChI |
InChI=1S/2C8H16O2.Mg/c2*1-3-5-7(6-4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
InChIキー |
LKLLHOIUJVEAGU-UHFFFAOYSA-L |
正規SMILES |
CCCC(CCC)C(=O)[O-].CCCC(CCC)C(=O)[O-].[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


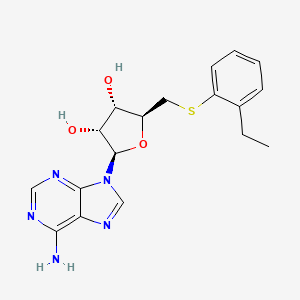
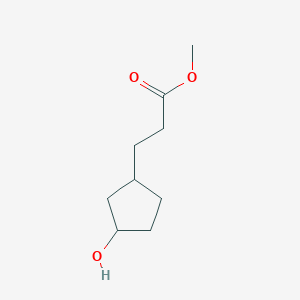
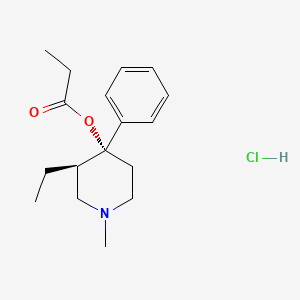
![Bromo[3-(1-bromo-1,1,1-triphenylphosphoranyl)propyl]triphenylphosphorane](/img/structure/B15288934.png)
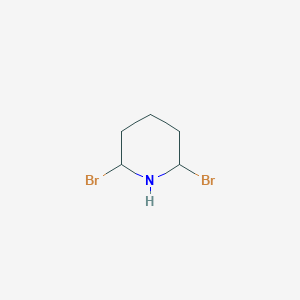
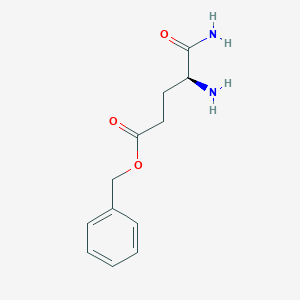

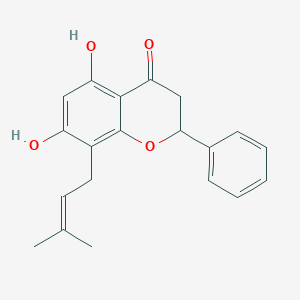
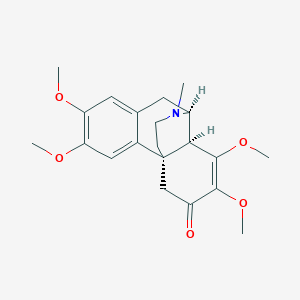
![N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B15288969.png)
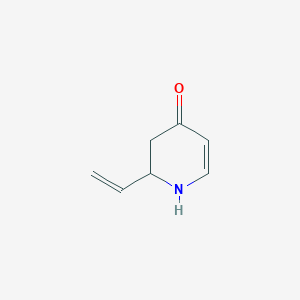
![(19S)-19-ethyl-19-hydroxy-6-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B15288994.png)
